(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S2/c24-19-9-5-4-6-17(19)16-20-22(29)27(23(30)31-20)11-10-21(28)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9,16H,10-15H2/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQVEUXPBKCGV-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC=CC=C4F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of the compound includes a thiazolidinone core with various substituents that influence its biological activity. The presence of a fluorophenyl group and a phenylpiperazine moiety suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Thiazolidinone derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Thiazolidinones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications at the 2, 3, and 5 positions of the thiazolidinone ring can significantly enhance anticancer potency .
- Antidiabetic Effects : Certain thiazolidinone derivatives are recognized as PPARγ agonists, contributing to their antidiabetic properties. They modulate glucose metabolism and improve insulin sensitivity .
- Antimicrobial Properties : Thiazolidinones have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The structure's ability to interact with microbial enzymes is a key factor in their efficacy .
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .
Anticancer Studies
A recent study evaluated the anticancer potential of various thiazolidinone derivatives against human cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against leukemia cells (L1210), suggesting strong antiproliferative effects .
Antidiabetic Mechanisms
Research has highlighted the role of thiazolidinones in activating PPARγ pathways. For instance, compounds similar to pioglitazone have shown promising results in improving glycemic control in diabetic models .
Antimicrobial Efficacy
In vitro studies demonstrated that specific thiazolidinone derivatives exhibited significant antimicrobial activity against Gram-positive bacteria and fungi. For example, one derivative showed substantial inhibition against Candida albicans, indicating its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Halogen (e.g., F) | Increases anticancer activity |
| 3 | Alkyl/aryl groups | Modulates PPARγ activation |
| 5 | Aromatic rings | Enhances antimicrobial properties |
This table summarizes how different substituents at various positions on the thiazolidinone ring can alter its pharmacological profiles.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives exhibiting thiazolidinone scaffolds have been shown to target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Properties
Thiazolidinones have also been explored for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated that modifications in the thiazolidinone structure can enhance antimicrobial potency.
CNS Activity
The piperazine component suggests potential central nervous system (CNS) activity. Compounds with piperazine rings are often evaluated for their neuropharmacological effects, including anxiolytic and antidepressant properties. Preliminary studies could be conducted to assess the compound's impact on neurotransmitter systems.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of thiazolidinone derivatives similar to the compound in focus. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity. Further mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiazolidinones against resistant bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating effective antimicrobial action. This study highlights the potential for developing new antibiotics based on thiazolidinone scaffolds.
Comparison with Similar Compounds
Piperazine vs. Aromatic Substituents
The target compound’s 4-phenylpiperazine group distinguishes it from simpler alkyl or aryl substituents (e.g., isopropyl in or 3-chlorophenyl in ). Piperazine derivatives are often associated with improved solubility and CNS penetration due to their basic nitrogen atoms, which can form hydrogen bonds with biological targets . In contrast, compounds like 3-isopropyl-5-(pyrazolyl)methylene-thiazolidinone rely on steric bulk for target selectivity.
Fluorophenyl vs. Nitrophenyl/Halogenated Groups
The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and metabolic stability compared to the strongly electron-deficient 2-nitrophenyl group in or the chloro-substituted analogs in . Fluorine’s small atomic radius minimizes steric hindrance while enhancing membrane permeability, a critical factor in drug design .
Bioactivity Trends
While bioactivity data for the target compound are absent in the evidence, structurally related thiazolidinones exhibit diverse pharmacological profiles:
- Anticancer Activity : Compounds with nitrophenyl or chlorophenyl groups (e.g., ) often show cytotoxicity via redox cycling or DNA intercalation.
- Antimicrobial Effects : Piperazine-containing derivatives may target bacterial efflux pumps or fungal membrane proteins .
- Immunosuppressive Potential: Dimeric diterpenoids like Koilodenoid F demonstrate how substituent polarity (e.g., carbonyl groups) modulates immune response inhibition, a property that could extend to thiazolidinones with similar motifs.
Q & A
Q. How to resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar thiazolidinones?
Q. Why do computational predictions of logP values differ from experimental measurements?
- Mitigation :
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Software Calibration : Adjust atomic contribution parameters in tools like MarvinSketch to align with empirical data .
Advanced Experimental Design
Q. How to design a flow-chemistry protocol for scalable synthesis of this compound?
- Workflow :
Continuous Flow Setup : Use a microreactor (e.g., Corning AFR) with temperature control (80–100°C) and residence time optimization (10–15 minutes).
In-Line Monitoring : Equip with FT-IR or UV-vis spectroscopy for real-time reaction tracking .
Q. What mechanistic studies elucidate the role of the 2-fluorophenyl group in biological activity?
- Strategies :
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to study target engagement in vivo.
- Fluorescence Polarization : Attach fluorophores (e.g., FITC) to the methylidene group to monitor binding kinetics .
Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 (m, Ar-H), δ 5.2 (s, CH=S) | |
| ¹³C NMR | δ 175 (C=S), δ 170 (C=O) | |
| FT-IR | 1240 cm⁻¹ (C=S), 1695 cm⁻¹ (C=O) |
Table 2 : Synthetic Yield Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 2.5–3 hours | <2h: incomplete; >4h: decomposition |
| Solvent Ratio (DMF:AcOH) | 1:2 | Higher DMF slows cyclization |
| Temperature | 80–90°C | Lower temps favor intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
